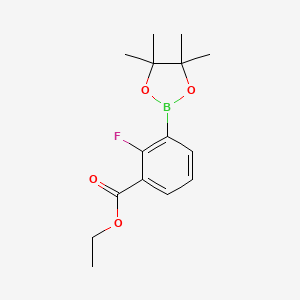

Ethyl 2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

Description

Ethyl 2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (CAS: 1198615-86-9, molecular formula: C₁₅H₂₀BFO₄, molecular weight: 294.13) is a boronic ester derivative widely utilized in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. The compound features a fluorinated aromatic ring and a pinacol boronate ester group, which enhances its reactivity and stability in transition-metal-catalyzed reactions. It is stored at room temperature and is intended for research purposes only, with hazard classifications for skin/eye irritation (H315, H319) and respiratory irritation (H335) .

Properties

IUPAC Name |

ethyl 2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20BFO4/c1-6-19-13(18)10-8-7-9-11(12(10)17)16-20-14(2,3)15(4,5)21-16/h7-9H,6H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMMPUXRIZFPVNV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)C(=O)OCC)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20BFO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Reaction Setup

A representative procedure involves reacting ethyl 3-bromo-2-fluoro-5-chlorobenzoate with B₂pin₂ in the presence of a palladium catalyst (e.g., PdCl₂(dppf)) and a base (e.g., potassium acetate) in dimethyl sulfoxide (DMSO) at 80–100°C. The reaction typically achieves yields of 70–85% after purification via silica gel chromatography.

Key Conditions :

Mechanistic Considerations

The reaction proceeds via oxidative addition of the aryl halide to Pd(0), followed by transmetallation with B₂pin₂ and reductive elimination to form the boronate ester. Electron-withdrawing groups (e.g., esters, halogens) ortho to the halide enhance reactivity by stabilizing the transition state.

Boronic Acid Esterification with Pinacol

An alternative route involves synthesizing the corresponding boronic acid followed by esterification with pinacol. This two-step approach is advantageous when aryl halides are inaccessible.

Step 1: Boronic Acid Synthesis

Ethyl 3-bromo-2-fluoro-5-chlorobenzoate is treated with n-BuLi and triisopropyl borate in tetrahydrofuran (THF) at −78°C, yielding the intermediate boronic acid. Quenching with HCl and extraction into ethyl acetate provides the crude product.

Step 2: Pinacol Ester Formation

The boronic acid reacts with pinacol (2.0 equiv) in toluene under azeotropic reflux using a Dean-Stark apparatus to remove water. Magnesium sulfate or molecular sieves accelerate the reaction by absorbing moisture. Yields exceed 90% for analogous compounds.

Optimization Data :

| Parameter | Value |

|---|---|

| Solvent | Toluene |

| Temperature | 110°C (reflux) |

| Catalyst | None (acid-free conditions) |

| Reaction Time | 1–2 hours |

Cross-Coupling with Preformed Boronate Esters

A less common strategy involves transposing boronate esters from simpler aryl systems to the target scaffold via Pd-mediated cross-coupling .

Suzuki Coupling of Boronate Intermediates

For example, ethyl 2-fluoro-3-iodobenzoate can couple with a preformed pinacol boronate under Suzuki conditions (Pd(PPh₃)₄, Na₂CO₃, ethanol/water). While feasible, this method introduces complexity due to competing side reactions at the ester group.

Comparative Analysis of Methods

The table below evaluates the efficiency, scalability, and practicality of each method:

| Method | Yield (%) | Purity (HPLC) | Scalability | Cost Index |

|---|---|---|---|---|

| Miyaura Borylation | 75–85 | >95% | High | $$$ |

| Boronic Acid Route | 60–70 | 90–95% | Moderate | $$ |

| Cross-Coupling | 50–65 | 85–90% | Low | $$$$ |

Advantages of Miyaura Borylation :

Challenges :

Industrial-Scale Considerations

For kilogram-scale production, Miyaura borylation in toluene/ethanol mixtures is preferred due to solvent recyclability and lower catalyst loading (1–2 mol% Pd). Continuous flow systems further enhance efficiency by reducing reaction times to <1 hour .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate undergoes various chemical reactions, including:

Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst and a base.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

Palladium Catalysts: Used in cross-coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide.

Oxidizing Agents: Hydrogen peroxide, sodium perborate.

Solvents: Tetrahydrofuran (THF), ethanol, water.

Major Products Formed

Biaryl Compounds: From Suzuki-Miyaura cross-coupling.

Phenols: From oxidation of the boronic ester.

Carboxylic Acids: From hydrolysis of the ester group.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Synthesis of Radiolabeled Compounds

One of the prominent applications of Ethyl 2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is in the synthesis of radiolabeled compounds for positron emission tomography (PET). The compound can be utilized to synthesize N-succinimidyl-[^18F]fluorobenzoate ([^18F]SFB), which is essential for labeling biomolecules in vivo. The process enhances the efficiency of radiofluorination reactions and has been shown to yield high radiochemical yields while minimizing by-products .

1.2 Anticancer Research

Research has indicated that derivatives of this compound can act as inhibitors for various cancer-related targets. For instance, studies have explored its potential as a p38α-MK2 complex inhibitor, which plays a role in inflammatory responses and cancer cell proliferation. The compound's ability to modulate these pathways suggests its utility in developing new anticancer therapies .

Organic Synthesis

2.1 Cross-Coupling Reactions

Ethyl 2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate serves as a versatile building block in cross-coupling reactions such as Suzuki-Miyaura coupling. This reaction allows for the formation of carbon-carbon bonds between aryl and vinyl halides with boron-containing compounds. The incorporation of the dioxaborolane moiety enhances the reactivity and stability of the intermediates formed during these reactions .

Material Science Applications

3.1 Polymer Chemistry

The compound can be used as a monomer or co-monomer in the synthesis of polymers with specific properties. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties due to the presence of the boron atom within its structure. This characteristic makes it suitable for applications in coatings and composite materials .

Data Table: Comparative Analysis of Applications

| Application Area | Compound Role | Key Benefits |

|---|---|---|

| Medicinal Chemistry | Intermediate for radiolabeled compounds | High radiochemical yield |

| Anticancer Research | Inhibitor for cancer pathways | Potential new therapies |

| Organic Synthesis | Building block for cross-coupling reactions | Enhanced reactivity and stability |

| Material Science | Monomer in polymer synthesis | Improved thermal and mechanical properties |

Case Studies

Case Study 1: Radiolabeling Techniques

In a study published by MDPI, researchers demonstrated an efficient method for synthesizing [^18F]SFB using Ethyl 2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate as a precursor. The process involved optimizing reaction conditions to achieve a decay-corrected radiochemical yield of approximately 25%, significantly improving upon previous methodologies .

Case Study 2: Cancer Inhibition

A recent investigation into novel inhibitors targeting Focal Adhesion Kinase (FAK) highlighted the potential of derivatives based on this compound. The study reported that these derivatives exhibited potent inhibitory activity against FAK, suggesting their applicability in treating various cancers .

Mechanism of Action

The mechanism of action of benzoic acid, 2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, ethyl ester primarily involves its role as a boronic ester in cross-coupling reactions. The boron atom forms a complex with the palladium catalyst, facilitating the transfer of the aryl or vinyl group to the halide substrate. The fluorine atom can also participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity in biological systems .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional analogs of this compound differ in substituent positions, halogen types, and heterocyclic frameworks, leading to distinct reactivity, solubility, and applications. Below is a detailed comparison:

Structural Analogs with Varying Substituent Positions

Halogen-Substituted Derivatives

| Compound Name | CAS Number | Halogen Type | Molecular Weight | Key Differences | Applications/Reactivity | References |

|---|

Biological Activity

Ethyl 2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The molecular formula for Ethyl 2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is with a molecular weight of 322.14 g/mol. The compound features a dioxaborolane moiety which is known for its role in various chemical reactions and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves the reaction of fluorinated benzoic acid derivatives with boron-containing reagents. The presence of the dioxaborolane group enhances the compound's reactivity and stability in biological systems.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing similar structural motifs. For instance:

- In vitro studies have demonstrated that derivatives with dioxaborolane groups exhibit significant antiproliferative activity against various cancer cell lines. For example, compounds with similar structures have shown IC50 values in the low micromolar range against breast cancer cells (MDA-MB-231) and lung cancer cells (A549) .

- Mechanism of Action : The proposed mechanism involves the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis. This was evidenced by flow cytometry analysis showing increased apoptotic markers in treated cells .

Cytotoxicity and Safety Profile

The safety profile of Ethyl 2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate has been assessed through cytotoxicity assays:

| Cell Type | IC50 (µM) | Effect Observed |

|---|---|---|

| MDA-MB-231 | 0.229 | Significant growth inhibition |

| A549 | 0.300 | Induction of apoptosis |

| HAAEC | >10 | Minimal cytotoxic effect observed |

These results indicate that while the compound is effective against certain cancer cell lines, it shows lower toxicity towards normal endothelial cells .

Study on Antiproliferative Activity

A study conducted by MDPI explored various benzo[b]furan derivatives and their biological activities. Ethyl 2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate was included in a broader investigation into compounds featuring similar dioxaborolane structures. The findings indicated that these compounds could inhibit tubulin polymerization effectively and induce significant apoptosis in targeted cancer cells .

Q & A

Q. What are the common synthetic routes for preparing Ethyl 2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate?

The compound is typically synthesized via nucleophilic substitution or cross-coupling reactions. A representative method involves reacting a fluorinated phenol derivative with a boronate ester precursor. For example, cesium carbonate in anhydrous THF facilitates the coupling of ethyl bromoacetate/propanoate with a boronate-containing phenol under reflux (6–12 hours, N₂ atmosphere). Post-reaction, the product is isolated via solvent evaporation, acid/base washes, and recrystallization . Alternative routes may use Suzuki-Miyaura coupling with palladium catalysts to introduce the boronate group .

Q. What spectroscopic techniques are critical for characterizing this boronate ester?

Key methods include:

- ¹H/¹³C NMR : To confirm the presence of the ethyl ester (e.g., triplet at ~1.3 ppm for CH₃ and quartet at ~4.3 ppm for CH₂), fluorine (¹⁹F NMR, ~-110 ppm for aromatic F), and boronate signals (broad peaks due to quadrupolar relaxation).

- IR Spectroscopy : Stretching frequencies for ester carbonyl (~1720 cm⁻¹) and boronate B-O bonds (~1350 cm⁻¹).

- Mass Spectrometry (HRMS) : To verify molecular weight and fragmentation patterns .

Q. What safety protocols are essential when handling this compound?

- Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact.

- Work in a fume hood due to potential toxicity of boronate esters and organic solvents.

- Store in airtight containers under inert gas (N₂/Ar) to prevent hydrolysis.

- Dispose of waste via approved hazardous waste protocols, as boronate esters can persist in the environment .

Advanced Research Questions

Q. How can crystallographic data for this compound be refined using SHELX software?

SHELXL is widely used for small-molecule refinement. Key steps include:

- Inputting initial coordinates from SHELXS/SHELXD solutions.

- Applying anisotropic displacement parameters for non-hydrogen atoms.

- Refining hydrogen atoms using riding models.

- Validating geometry with CIF checkers to resolve outliers (e.g., bond angles > 5° from ideal values). SHELX’s robustness with twinned or high-resolution data makes it suitable for boronate esters, which often form complex crystal structures .

Q. How do solvent and catalyst choices impact Suzuki-Miyaura coupling efficiency with this boronate ester?

- Catalysts : Pd(PPh₃)₄ or Pd(dppf)Cl₂ are common. Ligandless systems (e.g., Pd/C) may reduce costs but lower yields.

- Solvents : Polar aprotic solvents (THF, dioxane) enhance solubility, while aqueous bases (Na₂CO₃, K₃PO₄) facilitate transmetalation.

- Optimization : reports a 43% yield for a related compound using KOAc in dioxane/water under reflux. Adjusting stoichiometry (1:1.2 boronate:aryl halide) and degassing solvents can mitigate side reactions (e.g., protodeboronation) .

Q. How can conflicting NMR data for boronate-containing intermediates be resolved?

Discrepancies often arise from dynamic effects (e.g., boron hybridization changes). Strategies include:

- Variable-temperature NMR : To observe coalescence of split peaks (e.g., B-O rotational barriers).

- ¹¹B NMR : Directly probes boron coordination (δ ~30 ppm for sp² boron in dioxaborolanes).

- 2D experiments (COSY, HSQC) : To assign overlapping aromatic signals caused by fluorine/boronate substituents .

Methodological Insights

Q. What strategies improve regioselectivity in meta-borylation reactions using this compound?

Directed ortho/meta-borylation can be achieved via:

- Anionic ligands : IPr·BF₄ enhances meta-selectivity in Pd-catalyzed reactions.

- Substrate pre-functionalization : Installing directing groups (e.g., amides) to steer boron placement.

- Steric tuning : Bulky substituents on the boronate ester reduce ortho-competing pathways .

Q. How does fluorine substitution influence the compound’s reactivity in cross-couplings?

- Electronic effects : Fluorine’s electron-withdrawing nature activates the aryl ring for electrophilic substitution.

- Steric effects : Ortho-fluorine can hinder transmetalation, requiring higher catalyst loadings.

- Stability : Fluorinated boronate esters resist protodeboronation better than non-fluorinated analogs, enabling harsher reaction conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.